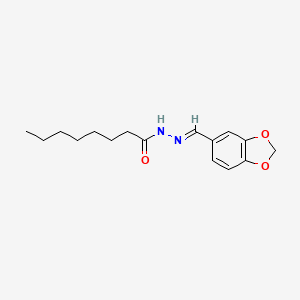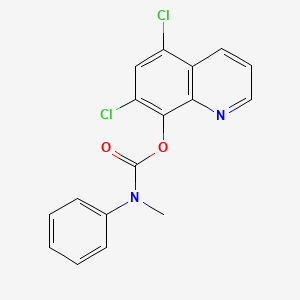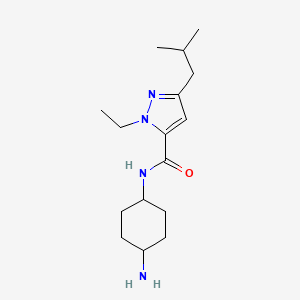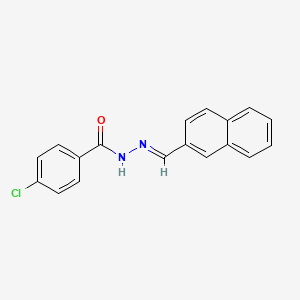
N'-(1,3-benzodioxol-5-ylmethylene)octanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and study of hydrazide derivatives, including those related to benzodioxolylmethylene structures, are significant due to their various applications in detecting heavy metals, and potential biological activities. These compounds are often characterized using various spectroscopic techniques and their properties evaluated for applications in different fields.
Synthesis Analysis
Hydrazide derivatives are typically synthesized via condensation reactions involving carbaldehyde, benzenesulfonylhydrazine, or other related compounds. For instance, noble ligands of related derivatives were prepared in good yield and crystallized in solvents like acetone and ethanol. The process involves careful selection of reactants and conditions to yield the desired products efficiently (Rahman et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds can be extensively characterized using 1H-NMR, 13C-NMR, FTIR, UV-Vis spectroscopy, and single crystal X-ray diffraction method (SCXRDM). Such analyses reveal details about the molecular configuration, crystal packing, and intermolecular interactions, essential for understanding the compound's properties and potential applications (Du, 2008).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including interaction with heavy metal ions like lead (Pb2+), forming complexes that can be used for detection purposes. Their reactivity and ability to form complexes with metals highlight their potential in environmental monitoring and remediation (Rahman et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, crystallinity, and melting points, are determined using different analytical techniques. These properties are crucial for the compound's application in real-world scenarios, affecting its stability, storage, and handling.
Chemical Properties Analysis
The chemical stability, reactivity, and interactions of these compounds with various reagents, metals, and biological systems can be studied through experimental and theoretical methods. For example, Density Functional Theory (DFT) calculations can predict the compound's behavior in different environments, providing insights into its practical applications (Karrouchi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N'-(1,3-benzodioxol-5-ylmethylene)octanohydrazide and its derivatives have been explored for their synthesis, characterization, and applications in various scientific research areas. A study focused on synthesizing and characterizing a series of compounds related to this chemical structure, evaluating their anticancer potential. The compounds were synthesized through a series of steps starting from o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid. These compounds underwent evaluation for their in vitro anticancer activity on various cell lines, revealing specific compounds showing moderate to significant activity against breast cancer cell lines (Salahuddin et al., 2014).
Catalytic and Magnetic Applications
Further research into N-rich aroylhydrazone complexes involving Cu(ii) compounds revealed interesting magnetism and catalytic activity towards microwave-assisted oxidation of xylenes. These compounds, rich in N-donor sites, demonstrated catalytic performances leading to the formation of significant products in the oxidation process. The study highlights the structural and magnetic properties of these complexes, providing insights into their potential applications in catalysis and material science (Manas Sutradhar et al., 2019).
Environmental and Detection Applications
The detection of carcinogenic heavy metals like lead (Pb2+) has been another area of application for derivatives of N'-(1,3-benzodioxol-5-ylmethylene)octanohydrazide. A study developed a sensitive and selective Pb2+ sensor using these compounds, demonstrating their effectiveness in detecting lead in natural samples. This application is crucial for environmental monitoring and public health safety, showcasing the versatility of these chemical structures in analytical chemistry (M. M. Rahman et al., 2020).
Insecticidal Activity
Investigations into the insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, including structures similar to N'-(1,3-benzodioxol-5-ylmethylene)octanohydrazide, revealed high efficacy against certain pests. These studies contribute to the development of new, more effective insecticides, addressing the ongoing need for pest control in agriculture (Yoshihiro. Sawada et al., 2003).
Polymer Solar Cells
In the field of renewable energy, derivatives related to N'-(1,3-benzodioxol-5-ylmethylene)octanohydrazide have been utilized in the design of high-efficiency polymer solar cells. A specific study introduced an alternating copolymer as the donor material in polymer solar cells, demonstrating significant efficiency improvements. This research opens new avenues for the use of these compounds in enhancing solar cell performance, contributing to the advancement of sustainable energy technologies (Ruiping Qin et al., 2009).
Zukünftige Richtungen
The future directions for the study of N’-(1,3-benzodioxol-5-ylmethylene)octanohydrazide and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This could potentially lead to the development of new anticancer agents.
Eigenschaften
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]octanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-3-4-5-6-7-16(19)18-17-11-13-8-9-14-15(10-13)21-12-20-14/h8-11H,2-7,12H2,1H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSVSLGYGPOVFS-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]octanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methoxyethyl)-9-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566833.png)
![5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5566839.png)


![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5566861.png)

![{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)
![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)



![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)